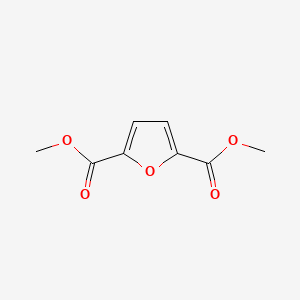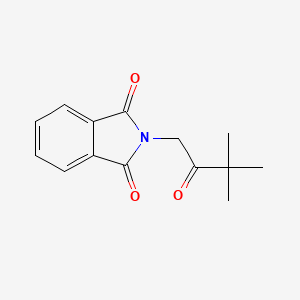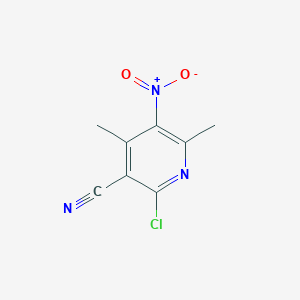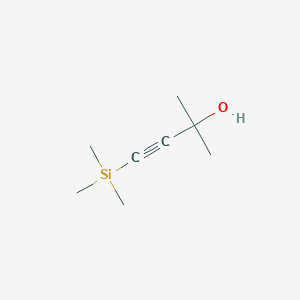
2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol
Übersicht
Beschreibung
2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C8H16OSi and its molecular weight is 156.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
2. Enantioselective Synthesis Marshall et al. (2001) developed an improved procedure for the resolution of 4-trimethylsilyl-3-butyn-2-ol. The mesylate derivatives of the resolved alcohols underwent highly enantio-, regio-, and diastereoselective additions to aldehydes, demonstrating its potential in creating homopropargylic alcohol adducts (Marshall, Chobanian, & Yanik, 2001).
3. Coupling Reactions and Access to Homoallyl Alcohols Ishihara et al. (1991) showed that 2-[(Trimethylsilyl)methyl]-3-chloro-3,3-difluoropropene, prepared from methyl chlorodifluoroacetate and (trimethylsilyl)methylmagnesium chloride, can undergo regioselective coupling with carbonyl compounds to produce 2,2-difluoro-3-[(trimethylsilyl)methyl]-3-buten-1-ol derivatives (Ishihara, Miwatashi, Kuroboshi, & Utimoto, 1991).
4. Enzymatic Asymmetric Reduction Zhang et al. (2008) demonstrated the enzymatic asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one to produce enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate for preparing a 5-lipoxygenase inhibitor. This study emphasized the importance of factors such as buffer pH and reaction temperature in achieving high yield and product enantiomeric excess (Zhang, Lou, Zong, & Wu, 2008).
5. Application in Organometallic Chemistry Klettke et al. (1996) discussed the treatment of (cdt)Ni with 2-methyl-4-trimethylsilyl-3-butyn-2-ol, leading to the selective formation of a homoleptic alkyne nickel(0) complex. This complex, characterized by its solid-state structure and NMR spectra, illustrated the potential of 2-methyl-4-(trimethylsilyl)but-3-yn-2-ol in forming complex organometallic structures (Klettke, Walther, Schmidt, Görls, Imhof, & Günther, 1996).
Biochemische Analyse
Biochemical Properties
2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol plays a significant role in biochemical reactions, particularly in organic synthesis and enzymatic processes. It interacts with various enzymes and proteins, facilitating reactions that involve the addition or removal of functional groups. For instance, it can act as a substrate for enzymes involved in hydroxylation and silylation reactions. The nature of these interactions often involves the formation of transient complexes between this compound and the active sites of enzymes, leading to the modification of the chemical structure of the substrate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, it can alter cell signaling pathways by interacting with signaling proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site. This inhibition can result in the downregulation of specific metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of by-products that could affect its biochemical activity. In in vitro studies, the temporal effects of this compound have been observed to include changes in its efficacy and potency. In in vivo studies, long-term exposure to this compound may result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses beyond this range lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These pathways include hydroxylation and silylation reactions, where the compound undergoes chemical modifications to form new products. The interaction with specific enzymes, such as hydroxylases and silyltransferases, plays a crucial role in determining the metabolic fate of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and effectiveness in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. The activity and function of this compound are influenced by its subcellular localization, as it determines the accessibility to its target biomolecules .
Eigenschaften
IUPAC Name |
2-methyl-4-trimethylsilylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-8(2,9)6-7-10(3,4)5/h9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWFNWZWBCLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318469 | |
| Record name | 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-33-3 | |
| Record name | 5272-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



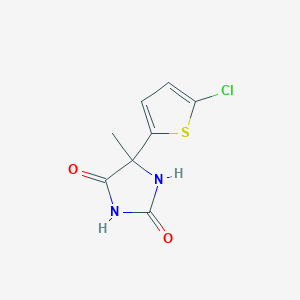
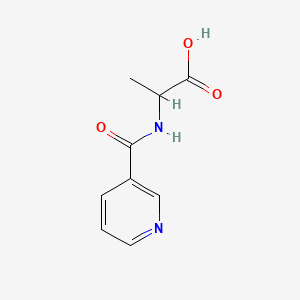

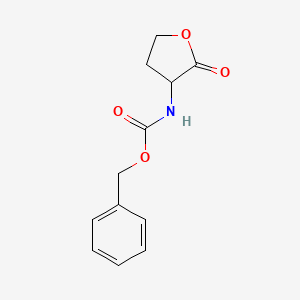
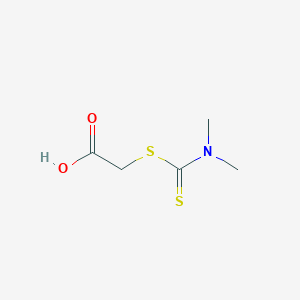

![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)
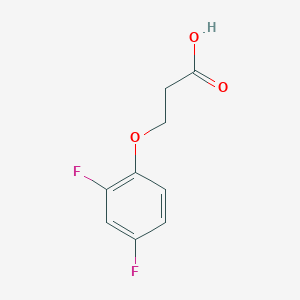
![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)
